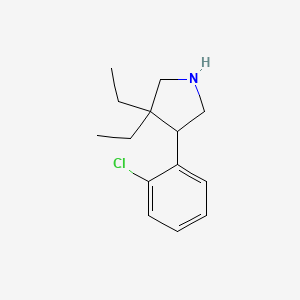

4-(2-Chlorophenyl)-3,3-diethylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20ClN |

|---|---|

Molecular Weight |

237.77 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-3,3-diethylpyrrolidine |

InChI |

InChI=1S/C14H20ClN/c1-3-14(4-2)10-16-9-12(14)11-7-5-6-8-13(11)15/h5-8,12,16H,3-4,9-10H2,1-2H3 |

InChI Key |

VVWUDEQGJMNNIC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCC1C2=CC=CC=C2Cl)CC |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Chlorophenyl 3,3 Diethylpyrrolidine

Retrosynthetic Analysis and Key Precursors

A plausible retrosynthetic analysis of 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine suggests several potential pathways. A primary disconnection across the C-N bonds of the pyrrolidine (B122466) ring points to a linear precursor, such as a 1,4-dihaloalkane or a related derivative, which can undergo cyclization upon reaction with a primary amine.

A more versatile approach involves disconnecting the C-C bond between C3 and C4 and the N-C5 bond. This strategy identifies a key intermediate, a substituted succinonitrile (B93025) or succinate (B1194679) derivative, which can be elaborated to form the target molecule. This leads to three key conceptual precursors:

A 2-chlorophenylacetonitrile derivative: This precursor serves as the source of the C4-substituent and the C4 and C5 carbons of the pyrrolidine ring.

A diethylmalonate or related synthon: This molecule provides the C3 carbon and the gem-diethyl group.

A source of nitrogen and the C2 carbon: This could be an amino acid derivative, a haloacetamide, or a simple amine that is incorporated during the cyclization step.

Based on this analysis, a convergent synthesis could be designed where these precursors are combined systematically to construct the target heterocyclic system.

Established Synthetic Pathways to the Pyrrolidine Core

The construction of the pyrrolidine ring is the central feature of the synthesis. A variety of established methods can be adapted for this purpose.

The formation of the five-membered pyrrolidine ring can be achieved through several robust cyclization strategies. The choice of method often depends on the available starting materials and the desired substitution pattern.

[3+2] Cycloaddition Reactions: This is a powerful and widely used method for constructing five-membered heterocycles. osaka-u.ac.jp The reaction of azomethine ylides with alkenes or other dipolarophiles can generate highly substituted pyrrolidines in a single, atom-economical step. rsc.orgnih.govacs.org For the target molecule, an appropriately substituted alkene could react with an azomethine ylide to form the desired pyrrolidine skeleton. acs.org

Intramolecular Cyclization: This approach involves the cyclization of a linear precursor containing the requisite atoms. Common variations include:

Reductive Amination: The cyclization of a γ-amino ketone or aldehyde is a classic and effective method.

Hofmann–Löffler Reaction: This reaction involves the photochemical or thermal decomposition of an N-haloamine in acidic conditions to generate a nitrogen-centered radical. wikipedia.org This radical can abstract a hydrogen atom from the δ-carbon, leading to the formation of a pyrrolidine ring after subsequent cyclization. wikipedia.org

Tandem Reactions: Multi-step sequences performed in a single pot, such as tandem amination/cyanation/alkylation, can provide efficient access to functionalized pyrrolidines from simple starting materials like primary amine-tethered alkynes. nih.gov

Below is a table summarizing key cyclization strategies for pyrrolidine synthesis.

| Reaction Type | Key Reactants | Advantages | Citation(s) |

| [3+2] Cycloaddition | Azomethine ylide + Alkene | High stereocontrol, atom economy, access to complex substitution patterns. | osaka-u.ac.jprsc.orgnih.govacs.orgacs.org |

| Intramolecular SN2 | γ-Amino halide | Straightforward, reliable for simple pyrrolidines. | wikipedia.org |

| Hofmann–Löffler Reaction | N-Haloamine | Functionalizes unactivated C-H bonds. | wikipedia.org |

| Tandem Amination/Alkylation | Amine-tethered alkyne | High efficiency, builds complexity quickly. | nih.gov |

Achieving the desired stereochemistry is crucial in the synthesis of biologically active molecules. For substituted pyrrolidines, stereocenters can be generated at positions C2, C3, C4, and C5.

In the context of this compound, the C4 position is a potential stereocenter. Control over its configuration can be achieved through several methods:

Catalytic Asymmetric Cycloadditions: The use of chiral catalysts in [3+2] cycloaddition reactions of azomethine ylides is a premier strategy for enantioselective pyrrolidine synthesis, allowing for the creation of multiple stereocenters with high selectivity. rsc.orgacs.org

Substrate Control: The inherent chirality of the starting materials can direct the stereochemical outcome of the cyclization. For instance, using an enantiopure amino acid as a precursor can set the stereochemistry of the final product. mdpi.com

Conformational Control: The substituents on the pyrrolidine ring can influence its conformation, which in turn can direct the approach of reagents in subsequent reaction steps. beilstein-journals.org Fluorine substitution, for example, has been shown to significantly impact the conformational preferences of the pyrrolidine ring. beilstein-journals.org

Introduction of the 2-Chlorophenyl Moiety

The introduction of the 2-chlorophenyl group at the C4 position is a key transformation. Several standard organometallic and coupling reactions can be employed to form the required C-C bond.

Grignard Reaction: The reaction of a Grignard reagent, such as 2-chlorophenylmagnesium bromide, with a suitable electrophile is a classic C-C bond-forming strategy. In a potential synthetic route, this reagent could be added to a precursor containing a ketone or an alternative electrophilic center at the position destined to become C4. This approach is commonly used in the synthesis of related structures like ketamine. ias.ac.inresearchgate.net

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer a versatile and efficient means of forming aryl-carbon bonds. A palladium-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig amination variant, could be used to couple a 2-chlorophenylboronic acid or 1-bromo-2-chlorobenzene (B145985) with a pyrrolidine precursor functionalized with a suitable leaving group (e.g., a halide or triflate). olemiss.edu This method is noted for its efficiency in creating α-arylated ketones, which could be key intermediates. olemiss.edu

Diethyl Substitution Strategies

The gem-diethyl group at the C3 position represents a significant synthetic hurdle. The installation of this quaternary center requires careful planning.

A common and effective strategy is the sequential alkylation of a methylene (B1212753) group adjacent to an activating group, such as a carbonyl or nitrile. A plausible precursor would be a 3-oxopyrrolidine or a related succinate derivative. The C3 position could be deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate, which is then alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide). Repeating this deprotonation-alkylation sequence would install the second ethyl group, yielding the 3,3-diethyl substitution pattern. The Thorpe-Ingold effect, which describes the acceleration of ring-closing reactions due to gem-disubstitution, suggests that constructing this diethyl group on the acyclic precursor could facilitate the subsequent cyclization to form the pyrrolidine ring. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic pathway is highly dependent on the optimization of reaction conditions for each step. Key parameters that require careful tuning include the choice of solvent, catalyst, reaction temperature, and reaction time. For instance, in multicomponent reactions used to form pyrrolidinone rings, the choice of solvent and catalyst can dramatically impact the reaction's success and yield. rsc.org

The following hypothetical data table illustrates the optimization of a key palladium-catalyzed arylation step to form a precursor to the target molecule. The reaction involves coupling a pyrrolidine-based substrate with 1-bromo-2-chlorobenzene.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)2 (2) | PPh3 | K2CO3 | Toluene | 100 | 24 | 35 |

| 2 | Pd2(dba)3 (1) | PPh3 | Cs2CO3 | Toluene | 100 | 24 | 52 |

| 3 | Pd2(dba)3 (1) | Xantphos | Cs2CO3 | Toluene | 80 | 18 | 78 |

| 4 | Pd2(dba)3 (1) | Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 18 | 85 |

| 5 | Pd2(dba)3 (0.5) | Xantphos | K3PO4 | 1,4-Dioxane | 100 | 12 | 91 |

As indicated in the table, systematic variation of the palladium source, ligand, base, and solvent can lead to a significant improvement in chemical yield, shortening reaction times and reducing catalyst loading.

Emerging Synthetic Techniques and Green Chemistry Approaches

The synthesis of polysubstituted pyrrolidines, including this compound, is continually evolving, with a significant shift towards more sustainable and efficient methodologies. Emerging techniques focus on minimizing waste, reducing energy consumption, and improving safety profiles, aligning with the principles of green chemistry. Key areas of innovation include biocatalysis, flow chemistry, and the development of novel catalytic systems.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful tool for the construction of chiral pyrrolidines, offering high enantioselectivity and catalytic efficiency under mild reaction conditions. acs.orgrsc.org Enzymes, such as engineered cytochrome P450s, can catalyze intramolecular C(sp³)–H amination of organic azides to form the pyrrolidine ring. acs.orgescholarship.orgnih.gov This approach avoids the use of hazardous reagents and represents a significant advancement in green chemistry.

For a hypothetical biocatalytic synthesis of a 4-aryl-3,3-dialkylpyrrolidine, an engineered enzyme could facilitate the cyclization of a suitably substituted aminoalkane. The key advantages of such a biocatalytic approach are summarized in the table below.

Table 1: Potential Advantages of Biocatalytic Synthesis for Pyrrolidine Derivatives

| Feature | Description | Potential Benefit for this compound Synthesis |

|---|---|---|

| High Selectivity | Enzymes can exhibit high chemo-, regio-, and stereoselectivity. | Potential for direct synthesis of specific enantiomers, reducing the need for chiral separation. |

| Mild Conditions | Reactions are typically run in aqueous media at or near ambient temperature and pressure. | Reduced energy consumption and avoidance of harsh reagents and solvents. |

| Reduced Waste | High efficiency and selectivity lead to less byproduct formation. | Improved atom economy and a more environmentally friendly process. |

| Safety | Avoids the use of toxic heavy metals and hazardous reagents. | Inherently safer process with a lower risk of accidents. |

Flow Chemistry Approaches

Flow chemistry offers numerous advantages for the synthesis of pyrrolidine derivatives, including enhanced safety, better reaction control, and easier scalability. acs.orgacs.org Continuous-flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. acs.org

The synthesis of substituted pyrrolidines has been successfully demonstrated using integrated flow chemistry and batch methods. acs.org For instance, a [3+2] cycloaddition reaction to form the pyrrolidine ring can be performed in a flow reactor, followed by subsequent modifications in either flow or batch. acs.orgresearchgate.net This "hybrid" approach allows for the optimization of each reaction step. The use of immobilized reagents and scavengers in flow systems can also simplify purification by eliminating the need for traditional aqueous workups. acs.org

A conceptual flow synthesis of a 4-aryl-3,3-dialkylpyrrolidine could involve the reaction of an azomethine ylide with an appropriate alkene in a microreactor. The key parameters and potential outcomes of such a flow-based synthesis are outlined below.

Table 2: Key Parameters in a Hypothetical Flow Synthesis of a 4-Aryl-3,3-dialkylpyrrolidine

| Parameter | Influence on Reaction | Potential Outcome |

|---|---|---|

| Residence Time | Determines the duration reactants spend in the reaction zone. | Optimization can maximize conversion and minimize byproduct formation. |

| Temperature | Affects reaction kinetics. | Precise control allows for rapid heating and cooling, improving selectivity. |

| Pressure | Can be used to run reactions above the solvent's boiling point. | Enables the use of lower-boiling, greener solvents under supercritical conditions. |

| Reagent Stoichiometry | Precise mixing of reactant streams. | Improved control over stoichiometry can lead to higher yields and reduced waste. |

Green Chemistry Methodologies

Beyond biocatalysis and flow chemistry, other green chemistry principles are being applied to the synthesis of pyrrolidine derivatives. These include the use of environmentally benign solvents, such as ethanol-water mixtures, and catalyst-free, multi-component reactions. rsc.orgvjol.info.vn Three-component domino reactions have been developed for the synthesis of complex spirooxindole-pyrrolidine systems, showcasing high atom economy and high yields without the need for column chromatography. rsc.org

The development of organocatalytic asymmetric cascade reactions also represents a significant advancement. rsc.org These reactions can construct highly substituted pyrrolidines with multiple stereocenters in a single step, often with high enantio- and diastereoselectivity. The use of chiral organocatalysts, such as those derived from cinchona alkaloids, avoids the use of toxic heavy metals. rsc.org

These emerging techniques hold considerable promise for the future synthesis of this compound, paving the way for more sustainable and efficient manufacturing processes in the pharmaceutical and chemical industries.

Advanced Structural Elucidation and Conformational Analysis of 4 2 Chlorophenyl 3,3 Diethylpyrrolidine

Spectroscopic Characterization Beyond Basic Identification

Standard spectroscopic methods provide a preliminary fingerprint of a molecule. However, for a detailed structural and stereochemical understanding of 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine, more sophisticated techniques are required.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise connectivity and spatial arrangement of atoms. For this compound, which possesses a chiral center at the C4 position, NMR is crucial for differentiating potential stereoisomers.

One-dimensional ¹H and ¹³C NMR spectra provide the primary framework of the carbon-hydrogen skeleton. uobasrah.edu.iq Based on known chemical shift values for similar structural motifs, a predictive assignment can be made. rsc.orgchemicalbook.comchemicalbook.com The aromatic protons of the 2-chlorophenyl group are expected to appear as a complex multiplet in the range of 7.0-7.5 ppm. The protons on the pyrrolidine (B122466) ring and the diethyl groups would resonate in the upfield region, typically between 1.0 and 3.5 ppm. chemicalbook.com

In ¹³C NMR, the carbons of the chlorophenyl ring would appear between 120 and 140 ppm, with the carbon bearing the chlorine atom showing a distinct shift. spectrabase.comdrugbank.com The quaternary C3 carbon of the pyrrolidine ring would be found significantly downfield compared to the other aliphatic carbons.

To differentiate stereoisomers and confirm assignments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing proton-proton and proton-carbon correlations through bonds. ksu.edu.samdpi.com For stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to identify protons that are close in space, providing critical information about the relative orientation of the chlorophenyl group and substituents on the pyrrolidine ring.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₄Cl) | 7.0 - 7.5 | m | - |

| H4 (Pyrrolidine CH) | 3.0 - 3.4 | t | 8.0 |

| H2, H5 (Pyrrolidine CH₂) | 2.8 - 3.2 | m | - |

| CH₂ (Ethyl) | 1.5 - 1.8 | q | 7.5 |

| CH₃ (Ethyl) | 0.8 - 1.1 | t | 7.5 |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 132 - 135 |

| Aromatic C-Pyrrolidine | 138 - 142 |

| Aromatic CH | 125 - 130 |

| C2, C5 (Pyrrolidine) | 50 - 60 |

| C4 (Pyrrolidine) | 45 - 55 |

| C3 (Pyrrolidine) | 40 - 50 |

| CH₂ (Ethyl) | 25 - 35 |

| CH₃ (Ethyl) | 8 - 12 |

Advanced Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula. For this compound, a key feature would be the isotopic pattern generated by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum with about one-third the intensity of the molecular ion peak (M), providing definitive evidence for the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be confirmed. Based on studies of similar pyrrolidine-containing compounds, several key fragmentation pathways can be predicted. nih.govwvu.eduresearchgate.netniu.edu

Common fragmentation would likely involve:

Loss of an ethyl radical (•C₂H₅): Cleavage of one of the ethyl groups from the C3 position.

Ring opening/cleavage of the pyrrolidine moiety: This can lead to a variety of fragment ions, often initiated by cleavage of the C-N bonds. researchgate.net

Cleavage of the C-C bond between the pyrrolidine ring and the chlorophenyl group.

Formation of a tropylium (B1234903) ion or a substituted tropylium ion from the chlorophenyl ring, a common pathway for aromatic compounds. niu.edu

Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Structure |

| 251.15 | [M]+ (Molecular Ion) |

| 222.11 | [M - C₂H₅]+ (Loss of an ethyl group) |

| 180.12 | [M - C₄H₉N]+ (Loss of diethylamine (B46881) fragment) |

| 139.04 | [C₇H₅Cl]+ (Chlorotropylium-like ion) |

| 111.04 | [C₆H₄Cl]+ (Chlorophenyl cation) |

| 70.08 | [C₄H₈N]+ (Pyrrolidinium-type fragment) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.sapsu.edu These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice-versa. ksu.edu.sa

For this compound, the key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations from the chlorophenyl ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the pyrrolidine and ethyl groups would be observed just below 3000 cm⁻¹.

C-N stretching: The C-N stretching of the tertiary amine in the pyrrolidine ring would typically be found in the 1250-1020 cm⁻¹ region.

C-Cl stretching: The aryl-chlorine bond stretch is expected in the 1100-800 cm⁻¹ region.

Aromatic C=C bending: Out-of-plane (o.o.p.) bending modes for the ortho-substituted benzene (B151609) ring are characteristic and appear in the 770-735 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the pyrrolidine and ethyl groups. researchgate.netberkeley.edu

Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | IR, Raman | 2980 - 2850 |

| C-N Stretch (Tertiary Amine) | IR | 1250 - 1020 |

| Aromatic C=C Bending (o.o.p.) | IR | 770 - 735 |

| Aryl-Cl Stretch | IR, Raman | 1100 - 800 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgexcillum.com If a suitable single crystal of this compound can be grown, this technique would provide unambiguous information on:

Molecular Connectivity: Confirming the atomic connections.

Bond Lengths and Angles: Providing precise measurements for all bonds and angles within the molecule. biointerfaceresearch.com

Absolute Configuration: For a chiral molecule, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at the C4 chiral center, which is crucial for structure-activity relationship studies. nih.gov

Solid-State Conformation: Revealing the preferred conformation of the molecule in the crystal lattice, including the puckering of the pyrrolidine ring and the rotational orientation (torsion angle) of the chlorophenyl group relative to the pyrrolidine ring.

Intermolecular Interactions: Identifying any hydrogen bonds or other non-covalent interactions that dictate the crystal packing. dcu.ie

Hypothetical Crystallographic Data Table

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for small organic molecules) |

| Space Group | P2₁/c or similar |

| C4-C(Aromatic) Bond | ~1.51 Å |

| C-Cl Bond | ~1.74 Å |

| Pyrrolidine Ring | Envelope or Twist conformation |

| Absolute Configuration | R or S at C4 |

Computational Approaches to Conformational Landscape

While X-ray crystallography provides a static picture of the solid-state conformation, molecules in solution exist as an equilibrium of different conformers. Computational chemistry is a powerful tool for exploring this dynamic behavior. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations for Energy Minima

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. nih.gov For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would be performed to:

Identify Stable Conformers: A potential energy surface scan would be conducted by systematically rotating key dihedral angles, such as the one defining the orientation of the chlorophenyl ring and those associated with the pyrrolidine ring puckering. This process identifies all low-energy conformers. frontiersin.org

Calculate Relative Energies: The calculations would provide the relative energies of these conformers, allowing for the prediction of their population distribution at a given temperature according to the Boltzmann distribution.

Predict Spectroscopic Data: Theoretical NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data to validate the identified conformers and aid in spectral assignment. nih.gov

The primary conformational questions for this molecule that DFT can address are the preferred puckering of the five-membered pyrrolidine ring (which typically adopts envelope or twist conformations) and the rotational barrier of the C4-C(Aromatic) bond. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Flexibility in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational flexibility of molecules in a simulated solvent environment, providing insights into their behavior over time. For a molecule such as this compound, MD simulations would be crucial to understand how the pyrrolidine ring, the diethyl substituents, and the 2-chlorophenyl group move and interact with each other and with solvent molecules.

The simulation would typically be initiated from an optimized low-energy structure. The system would be solvated in a box of explicit solvent molecules (e.g., water or an organic solvent) and subjected to a set of physical equations of motion. Over the course of the simulation, the trajectory of each atom is tracked, revealing the accessible conformations and the transitions between them.

Key parameters analyzed from an MD simulation trajectory include dihedral angle distributions, root-mean-square deviation (RMSD), and radial distribution functions. For this compound, particular attention would be paid to the puckering of the pyrrolidine ring and the rotation around the C-C bond connecting the chlorophenyl ring to the pyrrolidine ring.

Illustrative Data Table: Torsional Angle Analysis

This table represents a hypothetical analysis of the principal dihedral angles that would define the conformational landscape of this compound in an aqueous solution.

| Dihedral Angle | Description | Predominant Angle(s) (°) | Population (%) |

| C2-N1-C5-C4 | Pyrrolidine Ring Puckering | -35 (twist), 20 (envelope) | 65, 35 |

| C3-C4-C(Aryl)-C(Aryl) | Phenyl Ring Rotation | 45, 135 | 50, 50 |

| C2-C3-C(Et1)-C(Et1) | Ethyl Group 1 Rotation | 60, 180, -60 | 33, 34, 33 |

| C2-C3-C(Et2)-C(Et2) | Ethyl Group 2 Rotation | 60, 180, -60 | 33, 34, 33 |

Note: The data presented in this table is hypothetical and serves as an example of what might be obtained from a molecular dynamics simulation.

Chirality and Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the C4 position of the pyrrolidine ring, where the 2-chlorophenyl group is attached. The presence of this stereocenter means that the compound can exist as a pair of enantiomers (R and S forms). These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities.

The assessment of enantiomeric purity is critical in the synthesis and characterization of such chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for separating and quantifying enantiomers. The choice of the chiral stationary phase is crucial and often involves screening various types of columns (e.g., polysaccharide-based, Pirkle-type) to achieve optimal separation.

The enantiomeric excess (ee), a measure of the purity of an enantiomer, is calculated from the relative peak areas of the two enantiomers in the chromatogram. Other analytical techniques for assessing enantiomeric purity include chiral capillary electrophoresis and NMR spectroscopy using chiral shift reagents.

Illustrative Data Table: Chiral HPLC Separation Parameters

This table provides a hypothetical set of conditions for the enantioselective separation of the R and S enantiomers of this compound.

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (ee) of Sample | 98% |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

An extensive review of publicly available scientific literature and databases reveals a significant lack of preclinical pharmacological data for the chemical compound this compound. As a result, a detailed article on its mechanistic elucidation, as per the requested outline, cannot be constructed at this time.

There are no available in vitro studies detailing the receptor binding profile or functional activity of this compound. Specifically, information is absent regarding its interactions with:

G-Protein Coupled Receptors (GPCRs)

Ligand-gated and voltage-gated ion channels

Transporter proteins, including any potential for uptake inhibition

Enzymes such as kinases or esterases

Furthermore, there is no published research on the cellular and subcellular mechanisms of action for this compound. Consequently, its effects on intracellular signaling pathways remain uncharacterized.

The absence of such fundamental preclinical data indicates that this compound may be a novel compound that has not yet been subjected to thorough pharmacological investigation, or the findings from any such studies have not been disclosed in the public domain. Therefore, the creation of an evidence-based article with the specified detailed structure and data tables is not feasible.

Preclinical Pharmacological Investigations: Mechanistic Elucidation of 4 2 Chlorophenyl 3,3 Diethylpyrrolidine

Cellular and Subcellular Mechanism of Action Studies

Gene Expression and Protein Regulation Analyses (e.g., RT-qPCR, Western Blot)

No studies were identified that investigated the effects of 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine on gene expression or protein regulation. Such studies would typically involve techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure changes in messenger RNA (mRNA) levels of specific genes and Western Blot analysis to quantify the levels of corresponding proteins. This would help in understanding if the compound alters cellular function by modifying the transcription or translation of key genes and proteins.

Organelle-Specific Effects and Localization Studies

There is no available research on the organelle-specific effects or the subcellular localization of this compound. Investigating these aspects would typically use methods like fluorescent tagging of the compound or cellular components to visualize its distribution within the cell and determine if it accumulates in specific organelles, such as the mitochondria or endoplasmic reticulum. Such localization could provide clues about its mechanism of action.

Mechanistic In Vivo Pharmacological Studies (Focus on Target Engagement and Biological Response Pathways)

No in vivo pharmacological studies detailing the mechanism of action for this compound were found in the public domain.

Receptor Occupancy Studies in Animal Models

Information regarding in vivo receptor occupancy of this compound is not available. Receptor occupancy studies are crucial to determine the extent to which a compound binds to its intended biological target in a living organism. meliordiscovery.com These studies help in establishing a relationship between the dose of a drug, its concentration at the receptor site, and the resulting pharmacological effect. meliordiscovery.com

Neurotransmitter Release and Turnover Investigations

No data exists on the effects of this compound on neurotransmitter release and turnover. Research in this area would typically assess how the compound might alter the synthesis, release, and metabolism of neurotransmitters like dopamine, serotonin, or norepinephrine in the brain.

Neurochemical Alterations in Specific Brain Regions

There are no published studies on the neurochemical alterations in specific brain regions induced by this compound. Such investigations would analyze changes in the levels of various neurochemicals in brain areas relevant to the compound's potential therapeutic effects. For instance, studies on other compounds have shown that inhibiting serotonin synthesis can lead to reduced anxiety and changes in catecholamine levels in emotional brain regions. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Chlorophenyl 3,3 Diethylpyrrolidine Analogues

Design Principles for Analogues and Derivatives of the Chemical Compound

The design of analogues and derivatives of 4-(2-chlorophenyl)-3,3-diethylpyrrolidine is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core scaffold, consisting of a pyrrolidine (B122466) ring with a gem-diethyl substitution at the 3-position and a 2-chlorophenyl group at the 4-position, offers multiple points for modification.

Key design strategies include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to improve biological activity or metabolic stability. For instance, the chlorine atom could be replaced with other halogens (F, Br) or small lipophilic groups (CH₃, CF₃).

Homologation: Increasing the length of alkyl chains, such as the diethyl groups, to probe the size of the binding pocket.

Conformational Constraint: Introducing rigidity into the molecule, for example, by forming bicyclic structures, to lock in a bioactive conformation and potentially increase affinity for the target.

Scaffold Hopping: Replacing the pyrrolidine core with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

Systematic Modification of the Chlorophenyl Moiety

The 2-chlorophenyl group is a critical component for the biological activity of this class of compounds. Systematic modifications of this moiety can have profound effects on the molecule's interaction with its biological target.

Positional Isomerism of the Chlorine Atom: Moving the chlorine atom to the meta (3-position) or para (4-position) of the phenyl ring can significantly alter the electronic distribution and steric profile of the molecule. Studies on related 3-(chlorophenyl)-pyrrolidine-2,5-diones have shown that the position of the chlorine atom (ortho vs. meta) can influence anticonvulsant activity. mdpi.com For instance, certain ortho-chloro analogues displayed different potency compared to their meta-chloro counterparts. mdpi.com

Substitution with Other Halogens: Replacing chlorine with fluorine, bromine, or iodine allows for a systematic evaluation of the role of electronegativity, polarizability, and atomic size at this position.

Introduction of Other Substituents: Adding other functional groups to the phenyl ring, such as methyl, methoxy, or trifluoromethyl groups, can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. In studies of 4-aryl-N-benzylpyrrolidine-3-carboxamides, the addition of a second halogen at the meta-position of a 4-substituted phenyl ring was found to be effective for anti-plasmodial activity. researchgate.net

The following table summarizes the impact of substitutions on the aryl ring in a related series of 4-aryl pyrrolidine antimalarial agents.

| Compound | Substitution on 4-Aryl Ring | Biological Activity (IC₅₀, nM) |

| Analogue 1 | 4-CF₃ | 190 |

| Analogue 2 | 4-CF₂CH₃ | 250 |

| Analogue 3 | 4-CF₃, 3-Cl | 83 |

| Analogue 4 | 2,4-dichloro | >1000 |

Data is illustrative and based on findings for a series of 4-aryl-N-benzylpyrrolidine-3-carboxamides. nih.gov

Exploration of Substitutions on the Pyrrolidine Ring

Modification of the 3,3-Diethyl Group: Altering the size of the gem-dialkyl groups at the 3-position (e.g., dimethyl, dipropyl) can probe the steric tolerance of the binding site.

Introduction of Substituents at Other Positions: Adding substituents at the 1 (nitrogen), 2, or 5-positions of the pyrrolidine ring can introduce new interaction points, such as hydrogen bond donors or acceptors, and can also affect the molecule's basicity and pharmacokinetic profile. The nitrogen atom of the pyrrolidine is a common site for substitution to modulate the compound's properties. nih.gov

Ring Puckering: The substituents on the pyrrolidine ring influence its puckering, which in turn affects the spatial orientation of the other functional groups. nih.gov

Investigation of Stereochemical Influence on Activity

The 4-position of the pyrrolidine ring in this compound is a stereocenter. Therefore, the compound can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles.

In studies of related 4-aryl pyrrolidine acetamides, it was found that the (-)-enantiomers were 7- to 13-fold more potent than the (+)-enantiomers in an antimalarial assay. nih.gov This highlights the critical importance of stereochemistry for biological activity. Similarly, for 4-phenylpyrrolidin-2-one derivatives, the configuration of the stereocenters has a direct relationship with their biological properties. osi.lv The differential activity of enantiomers suggests a specific, three-dimensional binding interaction with the biological target. Therefore, the stereoselective synthesis and evaluation of the individual enantiomers of this compound would be essential to identify the more active isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

While no specific QSAR models for this compound were found in the reviewed literature, the development of such models would be a logical step in the lead optimization process. A typical QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of analogues with systematic variations in their structure.

Descriptor Calculation: Calculating a variety of molecular descriptors for each analogue, which quantify different aspects of their structure (e.g., lipophilicity, electronic properties, steric properties).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the model using both internal and external validation techniques.

A well-validated QSAR model can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

QSAR models can be developed using two main approaches:

Ligand-Based Approaches: These methods are used when the three-dimensional structure of the biological target is unknown. They are based on the principle that molecules with similar structures are likely to have similar biological activities. The models are built by analyzing a set of molecules known to be active and identifying the common structural features (pharmacophore) required for activity.

Structure-Based Approaches: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), structure-based methods can be employed. These approaches, such as molecular docking and 3D-QSAR, simulate the binding of the ligands to the active site of the target. This allows for a more detailed understanding of the molecular interactions driving activity and can guide the design of new molecules with improved binding affinity.

For this compound analogues, a combination of both ligand-based and structure-based QSAR approaches would provide a comprehensive understanding of their SAR and facilitate the rational design of more potent and selective compounds.

Structure-Property Relationships Governing Biological Interactions

A comprehensive review of publicly available scientific literature and patent databases did not yield specific structure-activity relationship (SAR) or structure-property relationship (SPR) studies for this compound and its direct analogues. Research detailing the systematic modification of the 2-chlorophenyl group, the diethyl substituents at the 3-position, or other parts of the pyrrolidine scaffold, along with corresponding biological activity data, is not available in the reviewed sources.

Consequently, it is not possible to provide a detailed analysis or construct data tables illustrating how specific structural changes in this particular series of compounds influence their biological interactions. The following discussion is therefore based on general principles of medicinal chemistry and SAR/SPR studies of broader classes of 4-arylpyrrolidine derivatives, which may not be directly applicable to the specific compound .

In typical SAR and SPR investigations of 4-arylpyrrolidine scaffolds, researchers often explore the impact of several key structural features on biological activity:

Substitution on the Aryl Ring: The nature, position, and size of substituents on the 4-phenyl ring can significantly modulate a compound's interaction with biological targets. For instance, electron-withdrawing groups (like the chloro group in the target compound), electron-donating groups, or hydrogen bond donors/acceptors can alter the electronic properties and binding modes of the molecule. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group and can influence steric interactions within a binding pocket.

Substitution at the 3-Position of the Pyrrolidine Ring: The size and nature of the substituents at the 3-position of the pyrrolidine ring, such as the diethyl groups in the specified compound, are crucial for defining the compound's three-dimensional shape and lipophilicity. Varying these alkyl groups (e.g., from methyl to larger groups) or introducing different functional groups can impact the compound's fit within a receptor or enzyme active site and alter its pharmacokinetic properties.

Stereochemistry: The stereochemical configuration of substituents on the pyrrolidine ring is often a critical determinant of biological activity. Different stereoisomers can exhibit vastly different potencies and efficacies due to the stereospecific nature of biological targets.

Substitution on the Pyrrolidine Nitrogen: The substituent on the pyrrolidine nitrogen can influence the compound's basicity, polarity, and potential for hydrogen bonding, all of which are important for biological interactions and properties like cell permeability and metabolic stability.

Without specific experimental data for this compound and its analogues, any discussion of its SAR and SPR remains speculative. Further research and publication of such studies are necessary to elucidate the specific relationships between the structure of these compounds and their biological activities.

Data Tables

Due to the absence of specific research data on the structure-property relationships of this compound analogues, no data tables can be generated at this time.

Computational Chemistry and Molecular Modeling of 4 2 Chlorophenyl 3,3 Diethylpyrrolidine

Molecular Docking Studies for Putative Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and understanding its binding mechanism at the atomic level.

For a compound like 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine, molecular docking studies would be initiated by screening it against a library of known protein structures, particularly those implicated in disease pathways where similar chemical scaffolds have shown activity. For instance, analogous compounds containing chlorophenyl and pyrazoline moieties have been docked against targets like human mitochondrial branched-chain aminotransferase (BCATm), an enzyme linked to certain neurological conditions. ijper.org In such studies, the compound's three-dimensional conformation is computationally fitted into the active site of the target protein.

The primary outputs of docking simulations are the binding affinity, typically expressed as a docking score (e.g., in kcal/mol), and the predicted binding pose. A lower docking score generally indicates a more favorable binding interaction. For example, in studies of similar heterocyclic compounds, docking scores against various protein targets have ranged from -3.04 kcal/mol (weak interaction) to -6.898 kcal/mol (strong interaction). ijper.orgbohrium.com These scores help prioritize potential targets for further investigation.

The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, docking studies on inhibitors of the main protease of SARS-CoV-2 (Mpro) have shown that ligands can form crucial hydrogen bonds with amino acid residues like ASN 142, GLY 143, and GLU 166. mdpi.com Similarly, phthalimide (B116566) derivatives targeting acetylcholinesterase (AChE) have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, often involving π-π stacking with residues like Trp84. nih.gov By analyzing the binding pose of this compound, researchers could identify the specific amino acid residues it is likely to interact with, providing a hypothesis for its mechanism of action.

| Parameter | Description | Example Application |

| Binding Affinity (Docking Score) | A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction between the ligand and the protein. Lower values typically indicate stronger binding. | A docking score of -6.898 kcal/mol was observed for a pyrazoline derivative against the BCATm protein, suggesting a strong potential interaction. ijper.org |

| Binding Mode/Pose | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Analysis of a phthalimide derivative's binding pose in AChE revealed π-π stacking with Trp84 and hydrogen bonding with Tyr121. nih.gov |

| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the complex. | Docking of an inhibitor in the SARS-CoV-2 Mpro active site identified hydrogen bonds with CYS 145 and GLU 166 as critical for binding. mdpi.com |

Advanced Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Sampling

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted ligand-protein complex and exploring the conformational landscape of the ligand.

Following a promising docking result, an MD simulation would be performed on the this compound-protein complex. The simulation tracks the atomic coordinates of the system over a period, typically nanoseconds to microseconds, providing insights into the stability of the binding pose. Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates conformational stability. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.govresearchgate.net

MD simulations also allow for a detailed analysis of the ligand-protein interactions over time. The persistence of specific hydrogen bonds or hydrophobic contacts identified in docking can be monitored, confirming their importance for binding. researchgate.net Furthermore, techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more refined estimate of binding affinity than docking scores alone. mdpi.commdpi.com

Conformational sampling is another critical application of MD. Flexible molecules like this compound can adopt numerous shapes (conformers). MD simulations explore these different conformations, helping to identify the most energetically favorable shapes both in solution and when bound to a target. chemrxiv.orgnih.gov This information is vital, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the target's binding site.

| Simulation Parameter | Description | Example Finding |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating the stability of the complex. | Stable RMSD trajectories in simulations of TIM-3 inhibitors confirmed a lack of substantial conformational changes in the protein backbone. nih.gov |

| Ligand-Protein Interactions | Analysis of the duration and frequency of specific non-covalent bonds (e.g., hydrogen bonds) throughout the simulation. | MD simulations of a PDE4B inhibitor confirmed the stability of its interaction with the target and its active conformation. nih.gov |

| Binding Free Energy (e.g., MM-GBSA) | A more accurate calculation of binding affinity derived from the simulation trajectory. | The binding free energy for a novel mIDH1 inhibitor was calculated to be -93.25 ± 5.20 kcal/mol, indicating very strong binding. mdpi.com |

| Conformational Sampling | Exploration of the different spatial arrangements (conformations) the ligand can adopt. | Studies on flexible drug molecules use MD to map conformational free energy landscapes, identifying the most stable conformers. chemrxiv.org |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. researchgate.net These calculations provide fundamental insights into the reactivity, stability, and spectroscopic properties of this compound.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net For similar chlorophenyl-containing heterocyclic compounds, HOMO-LUMO gaps have been calculated to be around 5.0 eV, suggesting significant stability. bohrium.com

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyrrolidine (B122466) ring and the chlorine atom, indicating these are potential sites for electrophilic attack or hydrogen bond acceptance. Such maps are invaluable for understanding how the molecule will interact with biological targets. researchgate.net

| Quantum Chemical Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's capacity to donate electrons. | Determines the molecule's nucleophilic character and its potential to interact with electron-deficient sites on a target. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's capacity to accept electrons. | Determines the molecule's electrophilic character and its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | A larger gap would suggest higher stability and lower reactivity for the compound. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, showing electron-rich and electron-poor regions. | Would identify the nitrogen and chlorine atoms as likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero dipole moment, as seen in similar structures (e.g., 3.5953 Debye), indicates a polar nature, influencing solubility and binding. dntb.gov.uamdpi.com |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the structure of the biological target itself. researchgate.netmdpi.com

A potential pharmacophore model for this compound would likely include features such as a hydrophobic group (the diethyl groups), an aromatic ring (the chlorophenyl group), and a hydrogen bond acceptor (the nitrogen atom). nih.gov Once developed and validated, this model serves as a 3D query for virtual screening of large chemical databases. nih.gov The goal of virtual screening is to identify other, structurally diverse molecules that match the pharmacophore model and are therefore likely to have similar biological activity. nih.gov This approach is a powerful tool for hit identification in the early stages of drug discovery, allowing researchers to efficiently filter millions of compounds to find a manageable number for experimental testing. nih.gov The use of a scaffold like this compound in this process is known as scaffold-focused virtual screening, which aims to find new compounds that share a core structure but have different peripheral groups. nih.govpdbj.org

De Novo Ligand Design Based on Target Site Characteristics

De novo ligand design is a computational strategy for creating novel molecules from scratch. nih.gov Unlike virtual screening, which searches for existing compounds, de novo design algorithms build new molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. nih.gov

If a specific biological target for this compound is identified (e.g., through molecular docking), the characteristics of its binding pocket can be used to design new ligands. The algorithm would consider the shape, size, and electrostatic properties of the pocket, placing fragments in optimal locations to form favorable interactions (e.g., placing a hydrogen bond donor opposite an acceptor on the protein). The fragments are then linked together to form complete, chemically valid molecules. The this compound structure could serve as a foundational scaffold or starting fragment in this process, with the algorithm suggesting modifications or additions to improve binding affinity and other properties. This approach has the potential to generate highly novel and potent compounds that are custom-tailored to the specific target. nih.gov

Analytical Method Development for Research Applications of 4 2 Chlorophenyl 3,3 Diethylpyrrolidine

Chromatographic Methods for Quantification in Biological Matrices (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the selective and sensitive quantification of small molecules in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. bioanalysis-zone.comnih.gov For the quantification of 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine, a reverse-phase LC method would likely be developed. The method's selectivity is significantly enhanced by the use of tandem mass spectrometry, most commonly with a triple quadrupole mass spectrometer, which allows for detection in multiple reaction monitoring (MRM) mode. eurl-pesticides.eu The ionization of the analyte would typically be achieved using electrospray ionization (ESI) in positive mode.

Hypothetical LC-MS/MS Parameters for the Analysis of this compound:

| Parameter | Value |

|---|---|

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z of protonated molecule |

| Product Ion (Q3) | m/z of a stable fragment ion |

| Collision Energy | Optimized for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another viable technique, particularly for volatile and thermally stable compounds. nih.gov this compound may require derivatization to improve its volatility and chromatographic properties. mdpi.com Electron ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for identification and quantification. mdpi.com

Hypothetical GC-MS Parameters for the Analysis of this compound:

| Parameter | Value |

|---|---|

| GC Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient optimized for separation |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Monitored Ions | Molecular ion and characteristic fragment ions |

Sample Preparation Techniques for Complex Biological Systems

Effective sample preparation is crucial for removing interferences from biological matrices and concentrating the analyte of interest. bu.eduresearchgate.net

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the sample (e.g., plasma) to precipitate proteins. While efficient, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases. By selecting an appropriate organic solvent and adjusting the pH, this compound can be selectively extracted from the aqueous biological matrix.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction. A sorbent is chosen based on the physicochemical properties of the analyte. For a basic compound like this compound, a cation-exchange or a reverse-phase sorbent could be employed.

Comparison of Hypothetical Sample Preparation Techniques:

| Technique | Recovery (%) | Matrix Effect (%) | Throughput |

|---|---|---|---|

| Protein Precipitation | 85-95 | 15-25 | High |

| Liquid-Liquid Extraction | 70-90 | 5-15 | Medium |

| Solid-Phase Extraction | 90-105 | <5 | Low to Medium |

Development of Bioanalytical Assays for Preclinical Studies

The development of a bioanalytical assay for preclinical studies requires validation to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.

Linearity: The assay should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range.

Accuracy and Precision: The accuracy of the method is determined by comparing the measured concentration to the nominal concentration, while precision measures the variability of repeated measurements. nih.gov

Selectivity: The assay must be able to differentiate and quantify the analyte in the presence of other components in the sample.

Stability: The stability of this compound must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Hypothetical Bioanalytical Method Validation Data:

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |

| Precision (% RSD) | ≤ 15% | ≤ 10.1% |

| Freeze-Thaw Stability | Within ±15% of nominal | Stable for 3 cycles |

| Bench-Top Stability | Within ±15% of nominal | Stable for 8 hours |

Spectroscopic Techniques for Metabolite Identification and Profiling

Identifying the metabolic fate of a compound is a critical aspect of preclinical research. nih.gov High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for this purpose. nih.govijpras.com

High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements, which aid in the determination of the elemental composition of metabolites. ijpras.com By comparing the HRMS data of control and post-dose samples, potential metabolites can be identified based on their accurate mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural elucidation of unknown compounds. nih.gov While less sensitive than MS, NMR provides detailed structural information that can be used to confirm the identity of metabolites, especially after isolation.

Potential metabolic pathways for this compound could include oxidation of the pyrrolidine (B122466) ring, N-dealkylation, or hydroxylation of the aromatic ring. nih.govnih.gov

Hypothetical Metabolites of this compound Identified by HRMS:

| Metabolite | Biotransformation | Mass Shift (Da) |

|---|---|---|

| M1 | Hydroxylation | +15.9949 |

| M2 | N-Oxidation | +15.9949 |

| M3 | De-ethylation | -28.0313 |

| M4 | Ring Opening/Oxidation | Variable |

Metabolism and Biotransformation Pathways of 4 2 Chlorophenyl 3,3 Diethylpyrrolidine Preclinical Research Focus

In Vitro Metabolic Stability and Hepatic Microsomal Metabolism

The metabolic stability of a compound is a critical parameter evaluated during preclinical research to predict its in vivo half-life and clearance. This is typically assessed using in vitro systems such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

For a compound like 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine, an in vitro metabolic stability assay would involve incubating the compound with liver microsomes from various species (e.g., rat, dog, monkey, and human) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance and half-life.

Based on structurally similar compounds, it can be hypothesized that the metabolism in hepatic microsomes would likely involve oxidative reactions. For instance, research on other pyrrolidine (B122466) derivatives has shown that metabolism often occurs via oxidation. nih.govsci-hub.box The presence of the diethyl group at the 3-position might influence the rate of metabolism, potentially undergoing hydroxylation.

Identification and Characterization of Major Metabolites

Following incubation with liver microsomes or other in vitro systems, the next step would be the identification and structural characterization of the metabolites formed. This is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential metabolic transformations for this compound, inferred from the metabolism of related structures, could include:

Oxidation of the Pyrrolidine Ring: This could lead to the formation of hydroxylated metabolites or lactams. Studies on 3-(p-chlorophenyl)pyrrolidine have demonstrated the formation of lactam and amino acid metabolites through α-oxidation. nih.govsci-hub.box

Hydroxylation of the Diethyl Groups: The ethyl chains are susceptible to hydroxylation, leading to the formation of primary or secondary alcohol metabolites.

Aromatic Hydroxylation: The 2-chlorophenyl ring could undergo hydroxylation at various positions, although the presence of the chlorine atom might influence the regioselectivity of this reaction.

N-Dealkylation: While this compound is a secondary amine within a cyclic structure, ring opening or other complex transformations could occur. For example, a novel biotransformation of an aminopyrrolidine to an aminopiperidine has been observed, initiated by hydroxylation and opening of the pyrrolidine ring. nih.gov

Without experimental data, a definitive list and characterization of major metabolites for this compound cannot be provided.

Elucidation of Cytochrome P450 (CYP) and Other Enzyme Systems Involved

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs and xenobiotics. droracle.ainih.govnih.gov To identify the specific CYP isoforms involved in the metabolism of this compound, reaction phenotyping studies would be necessary. These studies typically involve:

Incubation with Recombinant Human CYP Isoforms: The compound would be incubated with a panel of individual, expressed CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to determine which isoforms are capable of metabolizing it.

Given that CYP3A4 is a major enzyme involved in the metabolism of many compounds, its role in the biotransformation of this compound would be a primary focus of investigation. nih.govdroracle.ai Other enzymes, such as flavin-containing monooxygenases (FMOs) or monoamine oxidases (MAOs), could also potentially contribute to its metabolism. nih.govsci-hub.box

In Vitro-In Vivo Correlation of Metabolic Pathways

An in vitro-in vivo correlation (IVIVC) aims to establish a predictive relationship between in vitro data and in vivo outcomes. nih.govmdpi.com For metabolic pathways, this would involve comparing the metabolites identified in vitro (e.g., from liver microsome incubations) with those found in vivo from preclinical animal studies (e.g., in plasma, urine, and feces).

A successful IVIVC would demonstrate that the in vitro systems are a reliable model for predicting the metabolic fate of the compound in a whole organism. This correlation is crucial for extrapolating preclinical data to humans and for understanding the clinical pharmacology of a new chemical entity. As no in vitro or in vivo metabolic data for this compound are available, an IVIVC cannot be established.

Future Directions and Emerging Research Avenues for 4 2 Chlorophenyl 3,3 Diethylpyrrolidine

Exploration of Novel Biological Targets Based on Mechanistic Insights

Without any existing research, the exploration of novel biological targets for 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine is purely speculative. In general, the pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds, and the presence of a 2-chlorophenyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties. Future research would first need to determine the compound's mechanism of action to then explore its potential biological targets. This would involve a series of screening assays against various receptors, enzymes, and other cellular components.

Integration of Omics Technologies in Research

Omics technologies, such as genomics, proteomics, and metabolomics, are powerful tools for understanding the broad biological effects of a compound. mdpi.comfrontiersin.org If this compound were to undergo investigation, these technologies could provide a comprehensive view of its impact on cellular systems. mdpi.com For instance, transcriptomics could reveal changes in gene expression, while metabolomics could identify alterations in metabolic pathways following exposure to the compound. mdpi.com However, without any initial biological data, the application of omics technologies remains a hypothetical future step.

Application of Advanced Synthetic Methodologies for Analog Generation

The synthesis of analogs is a crucial step in drug discovery and development, allowing for the optimization of a compound's properties. Advanced synthetic methodologies could be employed to create a library of compounds related to this compound. These methods might include combinatorial chemistry, high-throughput synthesis, and the use of novel catalysts to efficiently generate a diverse set of analogs. mdpi.comsciforum.net These analogs could then be screened to identify structure-activity relationships.

Addressing Research Gaps and Unanswered Questions

The primary research gap concerning this compound is the complete absence of publicly available scientific data. Key unanswered questions include its fundamental chemical properties, its synthesis, its biological activity, and its potential for any therapeutic or other applications. Future research would need to address these foundational questions before more specific and advanced investigations could be undertaken.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.